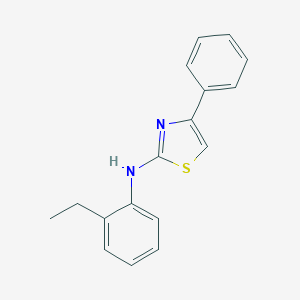
Dimethyl 3-mesitylisoxazole-4,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 3-mesitylisoxazole-4,5-dicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that consists of a five-membered isoxazole ring and two carboxylate groups.
科学研究应用
Dimethyl 3-mesitylisoxazole-4,5-dicarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. It has also been used as a building block for the synthesis of various pharmaceuticals, such as anti-tumor agents and anti-viral drugs.
In materials science, dimethyl 3-mesitylisoxazole-4,5-dicarboxylate has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis. The use of dimethyl 3-mesitylisoxazole-4,5-dicarboxylate as a precursor has led to the synthesis of MOFs with unique properties, such as high surface area and selectivity.
作用机制
The exact mechanism of action of dimethyl 3-mesitylisoxazole-4,5-dicarboxylate is not fully understood. However, it has been suggested that its biological activity may be due to its ability to inhibit certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and physiological effects:
The biochemical and physiological effects of dimethyl 3-mesitylisoxazole-4,5-dicarboxylate depend on the specific application and dosage. In medicinal chemistry, it has been shown to reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In materials science, MOFs synthesized using dimethyl 3-mesitylisoxazole-4,5-dicarboxylate as a precursor have exhibited high surface area, selectivity, and stability.
实验室实验的优点和局限性
One advantage of using dimethyl 3-mesitylisoxazole-4,5-dicarboxylate in lab experiments is its versatility. It can be used as a building block for the synthesis of various pharmaceuticals and materials. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers with basic organic chemistry skills.
One limitation of using dimethyl 3-mesitylisoxazole-4,5-dicarboxylate is its potential toxicity. Although it has been shown to be safe in animal models at certain doses, its toxicity in humans is not well understood. Another limitation is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on dimethyl 3-mesitylisoxazole-4,5-dicarboxylate. One direction is to further investigate its mechanism of action and potential therapeutic applications in various diseases, such as cancer and inflammation. Another direction is to explore its potential as a precursor for the synthesis of novel materials with unique properties. Additionally, more studies are needed to assess its toxicity and safety in humans, as well as its pharmacokinetics and pharmacodynamics.
合成方法
The synthesis of dimethyl 3-mesitylisoxazole-4,5-dicarboxylate can be achieved through various methods. One of the most common methods involves the reaction of mesityl oxide with ethyl oxalate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with dimethyl sulfate to yield the final product. The reaction scheme is as follows:
属性
分子式 |
C16H17NO5 |
|---|---|
分子量 |
303.31 g/mol |
IUPAC 名称 |
dimethyl 3-(2,4,6-trimethylphenyl)-1,2-oxazole-4,5-dicarboxylate |
InChI |
InChI=1S/C16H17NO5/c1-8-6-9(2)11(10(3)7-8)13-12(15(18)20-4)14(22-17-13)16(19)21-5/h6-7H,1-5H3 |
InChI 键 |
AVSWJPIWPYWBHW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC(=C2C(=O)OC)C(=O)OC)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC(=C2C(=O)OC)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline](/img/structure/B289465.png)
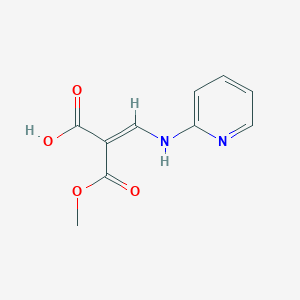
![N'-[(1Z)-1-(6-methyl-2,4-dioxopyran-3-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B289470.png)
![2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B289471.png)

![N-benzyl-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B289475.png)
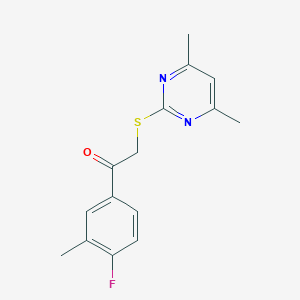
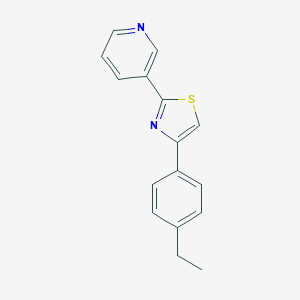
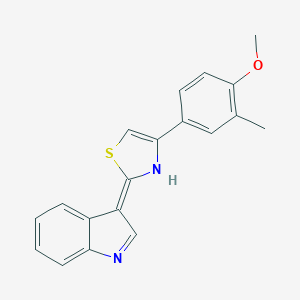
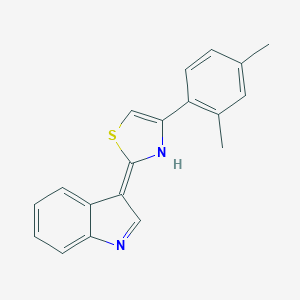
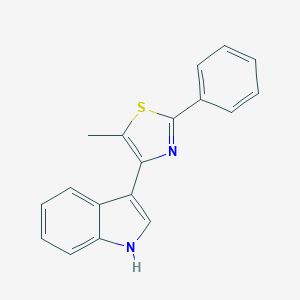
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine](/img/structure/B289489.png)
![(2',4'-Dimethyl-[4,5']bithiazolyl-2-yl)-(2-ethyl-phenyl)-amine](/img/structure/B289491.png)
